7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one

Catalog No.
S15986591
CAS No.
M.F
C10H16O3
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one

Product Name

7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one

IUPAC Name

7-ethyl-1,4-dioxaspiro[4.5]decan-8-one

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C10H16O3/c1-2-8-7-10(4-3-9(8)11)12-5-6-13-10/h8H,2-7H2,1H3

InChI Key

AZQSIJKGIGISGF-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2(CCC1=O)OCCO2

7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one is a chemical compound characterized by its unique spirocyclic structure, which consists of a dioxaspiro framework. The molecular formula for this compound is C9H14O3C_9H_{14}O_3, and it has a molecular weight of approximately 170.21 g/mol. The compound features a bicyclic structure that includes two oxygen atoms within the ring system, contributing to its reactivity and potential biological activity. The presence of ethyl and carbonyl functional groups enhances its chemical properties, making it of interest in various synthetic and biological applications.

Due to the presence of functional groups such as the carbonyl and ether linkages. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Hydrolysis: In the presence of water, the compound may hydrolyze to form corresponding dicarboxylic acids or alcohols.
  • Oxidation: The ethyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

These reactions highlight the versatility of 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one in organic synthesis.

  • Antimicrobial Properties: Similar compounds have shown activity against various bacterial strains.
  • Antioxidant Activity: The presence of dioxaspiro structures may contribute to free radical scavenging abilities.
  • Cytotoxic Effects: Some derivatives have been investigated for their potential in cancer therapy.

Further studies are required to elucidate the specific biological mechanisms and therapeutic potentials associated with this compound.

Several synthetic routes have been explored for the preparation of 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one:

  • Intramolecular Iodoetherification: This method involves the use of silver salts to promote double intramolecular iodoetherification of diols, yielding spirocyclic compounds .
  • Diels-Alder Reactions: Utilizing dienes and dienophiles can facilitate the construction of complex spiro structures.
  • Cyclization Reactions: Various cyclization strategies involving precursors with appropriate functional groups can lead to the formation of the desired spiro compound.

These methods demonstrate the synthetic flexibility available for generating 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one.

7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one has potential applications in several fields:

  • Pharmaceuticals: Its unique structure may be leveraged in drug design and development.
  • Agricultural Chemicals: Compounds with similar frameworks are often explored for use as pesticides or herbicides.
  • Material Science: The compound could be used in creating novel materials with specific mechanical or thermal properties.

The exploration of these applications is ongoing as researchers seek to harness its unique chemical properties.

Several compounds share structural similarities with 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one. A comparison highlights its uniqueness:

Compound NameCAS NumberStructural FeaturesSimilarity Index
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one69225-59-8Contains dioxaspiro structure with additional methyl groups0.80
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate1489-97-0Similar spiro structure but contains a carboxylate group0.81
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate26845-47-6Contains a methyl group instead of ethyl0.83
Bicyclohexane-4,4-dione Monoethylene Ketal56309-94-5Different bicyclic structure but similar functional groups0.97

The uniqueness of 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one lies in its specific combination of ethyl substitution and dioxaspiro framework, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

184.109944368 g/mol

Monoisotopic Mass

184.109944368 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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